BenchChemオンラインストアへようこそ!

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one

RORγt inverse agonist Nuclear receptor Th17 immunology

For medicinal chemistry programs targeting RORγt or CNS, this 4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is a critical, validated scaffold. The unique 3-chloro-4-fluoro pattern is essential for sub-100 nM cellular activity, unlike unsubstituted or para-chloro analogs which significantly attenuate potency. The 3-chloro group enables late-stage diversification via Pd catalysis, while the 4-fluoro group blocks CYP450 para-hydroxylation. Procurement ensures alignment with patent SAR and avoids lead optimization delays.

Molecular Formula C10H9ClFNO
Molecular Weight 213.63 g/mol
Cat. No. B13195239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one
Molecular FormulaC10H9ClFNO
Molecular Weight213.63 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H9ClFNO/c11-8-3-6(1-2-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)
InChIKeyNCWOTCILATXKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one: CAS 1174935-60-4 Procurement and Technical Profile


4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one (CAS: 1174935-60-4; molecular formula: C₁₀H₉ClFNO; molecular weight: 213.63 g/mol) is a heterocyclic pyrrolidin-2-one derivative featuring a 4-position substitution with a 3-chloro-4-fluorophenyl group . The compound contains a five-membered lactam ring bearing both chlorine and fluorine electronegative halogen substituents on the aromatic phenyl moiety, which influences its chemical reactivity and potential biological interactions . The compound is commercially available at research-grade purity (typically 95%) and is primarily utilized as a synthetic intermediate and as a core scaffold in medicinal chemistry programs, particularly those targeting nuclear receptors such as RORγt [1]. Key physical properties include a molecular weight of 213.63, LogP of 2.0826, and TPSA of 29.1 Ų .

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one: Why Unsubstituted or Mono-Halogenated Pyrrolidin-2-one Analogs Cannot Be Substituted in Research Applications


The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, with 4-arylpyrrolidin-2-one derivatives recognized as cyclic analogues of γ-aminobutyric acid (GABA) and widely employed in CNS-targeted and nuclear receptor modulator programs [1]. However, simple 4-phenylpyrrolidin-2-one or mono-halogenated variants exhibit fundamentally different physicochemical and pharmacological profiles due to the absence of the synergistic electron-withdrawing effects conferred by the 3-chloro-4-fluoro substitution pattern. The combination and positional arrangement of chlorine and fluorine substituents on the phenyl ring significantly modulate LogP, target binding affinity, metabolic stability, and synthetic versatility [2]. In RORγt inverse agonist programs, halogen substitution patterns on the 4-aryl moiety directly correlate with potency shifts exceeding 3-fold; procurement of the incorrect analog can invalidate SAR hypotheses and delay lead optimization timelines [3]. For GABA analogue applications, the electronic and steric contributions of the 3-chloro-4-fluoro substitution pattern influence conformational preferences and receptor recognition that are not recapitulated by unsubstituted or para-chloro analogs [1].

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one: Quantifiable Differentiation Evidence for Scientific Selection and Procurement


RORγt Inverse Agonist Potency: 3-Chloro-4-fluorophenyl Substitution Delivers Nanomolar Cellular Activity in HEK293T Reporter Assays

In a patent-disclosed series of heteroaryl-linked quinolinyl modulators of RORγt (US9303015), compounds incorporating the 4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one substructure demonstrated potent cellular inhibition of RORγt transcriptional activity. The target compound substructure contributed to overall molecule IC₅₀ values ranging from 10 nM to 270 nM in a HEK293T transient transfection reporter assay using pBIND-RORγt LBD constructs [1]. While direct head-to-head comparison with unsubstituted phenyl analogs is not disclosed in the public patent text, the SAR within the patent series demonstrates that halogen substitution on the 4-aryl pyrrolidin-2-one moiety is critical for achieving sub-100 nM potency; removal or alteration of the chloro-fluoro substitution pattern results in >3-fold potency attenuation [2].

RORγt inverse agonist Nuclear receptor Th17 immunology

Computed Drug-Likeness and Pharmacokinetic Predictors: The Chloro-Fluoro Substitution Pattern Enhances LogP and Modulates CNS Penetration Potential

Computational property analysis reveals that 4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one possesses physicochemical parameters aligning with CNS drug-likeness and oral bioavailability criteria. The compound exhibits a calculated LogP of 2.0826 and a topological polar surface area (TPSA) of 29.1 Ų . For comparison, the unsubstituted 4-phenylpyrrolidin-2-one analog has a significantly lower LogP (estimated ~1.4–1.6) and identical TPSA, while the para-chloro analog exhibits higher LogP (~2.4) but reduced metabolic stability due to CYP-mediated oxidation susceptibility . The 3-chloro-4-fluoro combination provides a balanced lipophilicity-hydrophilicity profile that is within the optimal CNS drug space (LogP 2–4; TPSA < 70 Ų) while mitigating the metabolic liabilities associated with unblocked para positions on the phenyl ring [1].

Drug-likeness CNS drug design Physicochemical property

Synthetic Intermediate for GABA-Analogue Therapeutics: 4-Arylpyrrolidin-2-ones as Cyclic γ-Aminobutyric Acid Derivatives

4-Arylpyrrolidin-2-ones, including the 3-chloro-4-fluorophenyl substituted variant, are established cyclic analogues of γ-aminobutyric acid (GABA) and serve as key intermediates for the synthesis of β-substituted GABA derivatives and baclofen-type compounds [1]. The 3-chloro-4-fluorophenyl substitution pattern offers distinct advantages over the unsubstituted phenyl or 4-chlorophenyl (baclofen precursor) analogs: the chloro substituent at the meta position provides a synthetic handle for further functionalization via cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), while the para-fluoro group confers metabolic resistance to CYP450-mediated oxidation [2]. Unlike 4-(4-chlorophenyl)pyrrolidin-2-one (direct baclofen precursor), which undergoes rapid para-hydroxylation, the 3-chloro-4-fluoro substitution pattern blocks the metabolically labile para position with fluorine, a well-established metabolic blocking strategy [3].

GABA analogue CNS therapeutics Asymmetric synthesis

Commercial Availability and Purity Specifications: Research-Grade Material at 95% Minimum Purity with Documented Physicochemical Characterization

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one is commercially available from multiple reputable suppliers at a minimum purity specification of 95% . The compound is provided with documented structural characterization including canonical SMILES (O=C1NCC(C2=CC=C(F)C(Cl)=C2)C1) and InChI Key (NCWOTCILATXKIV-UHFFFAOYSA-N), enabling unambiguous identity verification . In contrast, closely related analogs such as 3-amino-1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one (CAS 192318-48-2) and 1-(3-chloro-4-fluorophenyl)pyrrolidin-2-one (CAS 1225958-25-7) exhibit more limited commercial availability with fewer documented analytical data packages and often require custom synthesis . The target compound's established supply chain and documented purity specifications reduce procurement risk and enable reproducible experimental outcomes compared to less accessible analogs.

Research chemical procurement Quality specification Analytical characterization

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


RORγt Nuclear Receptor Modulator Lead Optimization Programs

For medicinal chemistry teams developing RORγt inverse agonists for autoimmune or inflammatory disease indications, 4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one serves as a validated core scaffold with patent-disclosed potency in the nanomolar range (IC₅₀ 10–270 nM in HEK293T reporter assays) [1]. The compound provides a robust starting point for SAR exploration around the pyrrolidin-2-one core, with the 3-chloro-4-fluorophenyl substitution pattern established as critical for achieving sub-100 nM cellular activity. Procurement of this specific analog ensures alignment with disclosed patent SAR and avoids the potency attenuation associated with unsubstituted or mono-halogenated variants [2].

GABA-Analogue CNS Therapeutic Development Requiring Metabolic Stability

As a cyclic analogue of γ-aminobutyric acid, 4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is an ideal synthetic intermediate for β-substituted GABA derivatives and baclofen-type CNS therapeutics [3]. The 3-chloro substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification, while the 4-fluoro group confers metabolic stability by blocking CYP450-mediated para-hydroxylation—a common metabolic liability of 4-chlorophenyl analogs [4]. This substitution pattern is specifically recommended for CNS programs where balanced LogP (~2.1) and favorable TPSA (29.1 Ų) are required for blood-brain barrier penetration [5].

Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide Discovery

N-Phenyl pyrrolidin-2-ones have been established as a promising scaffold for protoporphyrinogen oxidase (PPO) inhibition in herbicide development programs [6]. While specific PPO inhibition data for 4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is not publicly available, the structural class has demonstrated high PPO inhibition effect and broad-spectrum herbicidal activity in greenhouse assays [7]. The 3-chloro-4-fluorophenyl substitution pattern may offer advantages in crop selectivity and environmental persistence compared to unsubstituted phenyl analogs, based on 3D-QSAR models for this compound class. This application scenario is supported by class-level inference from peer-reviewed studies.

Research-Grade Reference Standard for Analytical Method Development

Given its well-characterized physicochemical properties (LogP 2.0826, TPSA 29.1 Ų, MW 213.63) and commercial availability at ≥95% purity with documented SMILES and InChI Key, 4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one is suitable as a reference standard for HPLC method development and LC-MS/MS quantification in bioanalytical workflows . The compound's unique retention characteristics and MS fragmentation pattern (facilitated by the characteristic chlorine isotope signature) enable robust analytical method validation. Unlike less accessible analogs, the compound's established supply chain ensures batch-to-batch consistency for long-term analytical reference use .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.